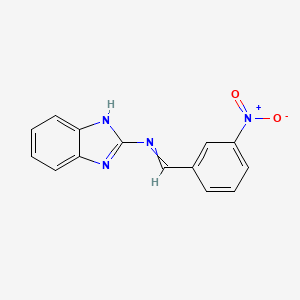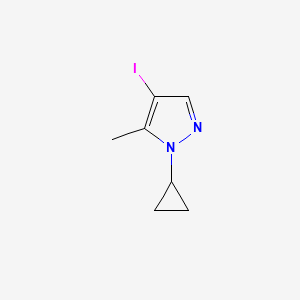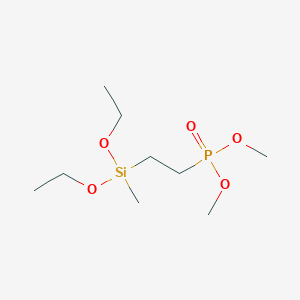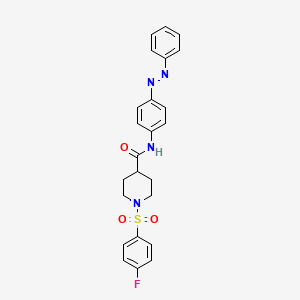![molecular formula C9H9Br B14125349 [(1E)-1-Bromo-1-propen-1-yl]benzene CAS No. 31076-47-8](/img/structure/B14125349.png)
[(1E)-1-Bromo-1-propen-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E)-1-Bromo-1-propen-1-yl]benzene is an organic compound with the molecular formula C9H9Br It is a derivative of benzene, where a bromine atom is attached to a propenyl group, which is then bonded to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-1-Bromo-1-propen-1-yl]benzene typically involves the bromination of propenylbenzene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the propenyl group, yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(1E)-1-Bromo-1-propen-1-yl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of propenylphenol derivatives.
Oxidation Reactions: The propenyl group can be oxidized to form corresponding epoxides or aldehydes under suitable conditions.
Reduction Reactions: The compound can be reduced to form propenylbenzene or other hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) under atmospheric or elevated pressures.
Major Products Formed
Substitution: Propenylphenol derivatives.
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Propenylbenzene or fully hydrogenated derivatives.
Applications De Recherche Scientifique
[(1E)-1-Bromo-1-propen-1-yl]benzene has several applications in scientific research:
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(1E)-1-Bromo-1-propen-1-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the propenyl group towards nucleophilic attack. This leads to the formation of intermediates that can undergo further transformations, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1E)-1-Chloro-1-propen-1-yl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(1E)-1-Iodo-1-propen-1-yl]benzene: Contains an iodine atom, making it more reactive due to the larger atomic size and lower bond dissociation energy.
[(1E)-1-Fluoro-1-propen-1-yl]benzene: Fluorine substitution leads to different reactivity patterns due to the high electronegativity of fluorine.
Uniqueness
[(1E)-1-Bromo-1-propen-1-yl]benzene is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for selective reactions that are not as easily achieved with other halogens. This makes it a valuable compound for targeted synthetic applications and research.
Propriétés
Numéro CAS |
31076-47-8 |
|---|---|
Formule moléculaire |
C9H9Br |
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
[(E)-1-bromoprop-1-enyl]benzene |
InChI |
InChI=1S/C9H9Br/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H3/b9-2+ |
Clé InChI |
ACBQEXKLZZDORL-XNWCZRBMSA-N |
SMILES isomérique |
C/C=C(\C1=CC=CC=C1)/Br |
SMILES canonique |
CC=C(C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


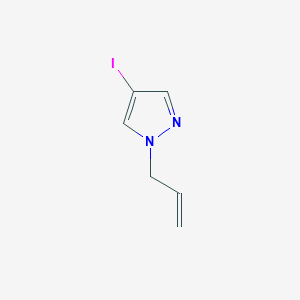
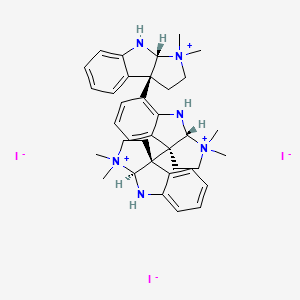
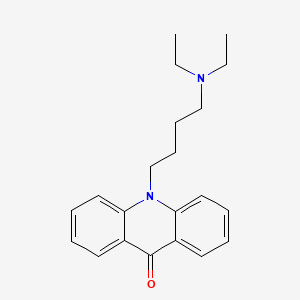
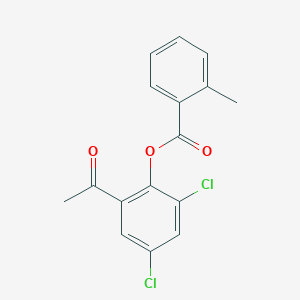
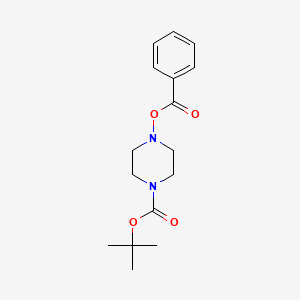
![Benzamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14125291.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125300.png)

